5-(3-Chlorophenyl)furan-2-carboxamide can be classified as a heterocyclic aromatic compound due to the presence of the furan ring, which is a five-membered ring containing one oxygen atom. It falls under the category of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group (-OH) is replaced by an amine or ammonia. The specific molecular formula for this compound is .
The synthesis of 5-(3-Chlorophenyl)furan-2-carboxamide typically involves several key steps:
The molecular structure of 5-(3-Chlorophenyl)furan-2-carboxamide features:
5-(3-Chlorophenyl)furan-2-carboxamide can undergo several types of chemical reactions:
The mechanism of action for 5-(3-Chlorophenyl)furan-2-carboxamide primarily involves its interaction with sodium channels, particularly the Nav1.8 sodium channel, which plays a crucial role in pain signal transmission in peripheral nerves:
This compound's action influences several biochemical pathways related to pain signaling, potentially offering therapeutic benefits in managing chronic pain conditions.
5-(3-Chlorophenyl)furan-2-carboxamide has several promising applications:
The initial synthesis of 5-(3-Chlorophenyl)furan-2-carboxamide emerged from targeted modifications of furan-2-carboxamide scaffolds to enhance tubulin-binding affinity. Early work leveraged Suzuki-Miyaura cross-coupling to introduce the 3-chlorophenyl moiety at the C5 position of the furan ring, capitalizing on halogenated aryl groups' ability to improve metabolic stability and target interactions [2] [4]. This design was informed by structure-activity relationship (SAR) studies of analogs like 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide, which showed nanomolar-level antagonism of sphingosine-1-phosphate (S1P4) receptors [4]. The 3-chlorophenyl variant was specifically engineered to balance lipophilicity (predicted ClogP ≈ 3.8) and polar surface area (≈50 Ų) while preserving hydrogen-bond donor capacity of the carboxamide group – a feature critical for biological activity [4] [7].
Table 1: Key Synthetic Derivatives of Furan-2-carboxamide Scaffolds
Compound | Structural Modification | Primary Target | Rationale |
---|---|---|---|
5-(3-Chlorophenyl)furan-2-carboxamide | C5: 3-chlorophenyl | Tubulin/Microtubules | Optimize lipophilicity & tubulin binding |
SH09 (from [2]) | C5: 4-fluorophenyl; N: piperazinyl | Microtubule stabilization | Overcome paclitaxel resistance |
CYM50358 (from [4]) | C5: 2,5-dichlorophenyl; N: amino | S1P4 receptor antagonism | Enhance selectivity and reduce ClogP |
4d (from [9]) | Carbamothioyl addition | Anticancer/antimicrobial | Dual functionalization for multi-target activity |
5-(3-Chlorophenyl)furan-2-carboxamide (molecular formula: C₁₁H₈ClNO₂; CID 28665404 [1]) belongs to the 5-aryl-furan-2-carboxamide subclass. Its core consists of:
Compared to unsubstituted furan-2-carboxamide, the 3-chlorophenyl group induces steric and electronic asymmetry, influencing binding orientation in biological targets like tubulin’s colchicine site [7]. Bioisosteric replacements include:
Research is driven by this compound’s dual potential in oncology and infectious disease:
Table 2: Biological Activity Profile of Key Analogs
Activity | Lead Compound | Potency Metrics | Mechanistic Insight |
---|---|---|---|
Anticancer (tubulin) | SH09 [2] | IC₅₀: 0.05 μM (SR cells) | Microtubule stabilization → mitotic arrest |
S1P4 antagonism | CYM50358 [4] | IC₅₀: 25 nM | Selective Gαi/o inhibition |
Antimicrobial | 4d [9] | MIC: 150.7 μg/mL (bacteria/fungi) | Membrane disruption & enzyme inhibition |
Antiproliferative | p-tolylcarbamothioyl [cit:9] | 33.29% viability (HepG2 at 20 μg/mL) | Caspase activation & mitochondrial apoptosis |
This review synthesizes critical advances in:
Excluded are clinical safety data and dosage regimens, focusing exclusively on chemical design and preclinical mechanisms.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1